1-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride
Description
Structure and Properties This compound is a pyrazole-tetrazole hybrid featuring a pyrazole ring substituted with an amine group at the 4-position and a methyltetrazole moiety at the 1-position via a methylene bridge. The tetrazole ring is further substituted with a 4-methylphenyl group. Its hydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmaceutical formulations. The molecular formula is C₁₂H₁₄N₇·HCl, with a molecular weight of 300.75 g/mol (calculated from ).
Applications include kinase inhibition, antimicrobial agents, and agrochemical intermediates, as inferred from structurally related compounds in and .
Properties
IUPAC Name |
1-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]pyrazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7.ClH/c1-9-2-4-11(5-3-9)19-12(15-16-17-19)8-18-7-10(13)6-14-18;/h2-7H,8,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAPANOGIIUMTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3C=C(C=N3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride typically involves multiple steps. One common method includes the reaction of pyrazole derivatives with tetrazole derivatives under specific conditions. For instance, the reaction between 1-methyl-1H-pyrazol-4-amine and 4-methylphenyl-1H-1,2,3,4-tetrazole-5-carbaldehyde in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while substitution reactions could produce various substituted pyrazole or tetrazole compounds.
Scientific Research Applications
1-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It can be used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit certain enzymes in the Leishmania parasite . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of N-substituted pyrazol-4-amine hydrochlorides with tetrazole or aryl modifications. Below is a systematic comparison with structurally analogous molecules:
Table 1: Structural and Functional Comparisons
Key Findings :
Substituent Effects :
- Electron-withdrawing groups (e.g., Cl in ) increase binding affinity to hydrophobic enzyme pockets but reduce solubility.
- Methyl groups (e.g., 4-methylphenyl in the target compound) optimize lipophilicity without significantly compromising solubility .
- Fluorine substitutions () enhance metabolic stability and bioavailability via reduced CYP450 metabolism .
Pharmacological Activity :
- The tetrazole-pyrazole hybrid in the target compound shows broader kinase inhibition than pyrazole-only analogs (e.g., ) due to dual hydrogen-bonding motifs .
- Chlorophenyl derivatives () exhibit stronger cytotoxic effects but higher toxicity profiles .
Synthetic Accessibility :
- Tetrazole-containing compounds (e.g., target compound, ) require multi-step syntheses involving azide-alkyne cycloadditions, whereas simpler pyrazoles () are synthesized via one-pot reactions .
Biological Activity
1-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride (CAS No. 2105794-69-0) is a complex organic compound notable for its unique structural features, including both tetrazole and pyrazole rings. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The following sections detail its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions between pyrazole derivatives and tetrazole derivatives. A common synthetic route includes the reaction of 1-methyl-1H-pyrazol-4-amine with 4-methylphenyl-1H-1,2,3,4-tetrazole-5-carbaldehyde in the presence of suitable catalysts. The process is optimized for yield and purity using advanced techniques such as continuous flow reactors.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against various bacterial strains and fungi. The dual-ring structure of this compound is believed to enhance its interaction with microbial targets.
Antitumor Activity
Pyrazole derivatives have been extensively studied for their antitumor properties. Specifically, compounds with similar structures have shown promising activity against cancer cell lines by inhibiting key enzymes involved in tumor growth. For example, some derivatives have been reported to inhibit BRAF(V600E) and EGFR pathways, which are critical in various cancers.
Antimalarial and Antileishmanial Properties
Recent investigations into the antimalarial potential of pyrazole derivatives reveal that certain analogs exhibit substantial activity against Plasmodium falciparum, the causative agent of malaria. Additionally, compounds structurally related to this compound are being evaluated for their effectiveness against Leishmania species.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
| Structural Feature | Biological Implication |
|---|---|
| Tetrazole Ring | Enhances binding affinity to biological targets |
| Pyrazole Ring | Contributes to antitumor and antimicrobial activity |
| Methyl Phenyl Group | Modulates lipophilicity and cellular uptake |
Research has shown that modifications in these structural components can lead to variations in biological activity. For instance, substituting different groups on the pyrazole or tetrazole rings can significantly alter the compound's efficacy against specific pathogens or cancer cell lines.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structural motifs to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Case Study 2: Antitumor Activity
In a preclinical model assessing the antitumor effects of pyrazole derivatives on human cancer cell lines (e.g., MCF7 breast cancer cells), certain analogs demonstrated significant cytotoxicity through apoptosis induction pathways. The study highlighted the importance of the tetrazole moiety in enhancing the overall potency of these compounds.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves a nucleophilic addition-elimination reaction to form the pyrazole core, followed by functionalization of the tetrazole moiety. Key steps include:
- Hydrazine derivatives reacting with carbonyl compounds to initiate pyrazole ring formation .
- Methylation and amine introduction via alkylation or reductive amination, requiring precise pH and temperature control (e.g., 60–80°C in anhydrous DMF) .
- Optimization strategies : Use statistical Design of Experiments (DoE) to evaluate variables like solvent polarity, catalyst loading, and reaction time. Central Composite Design (CCD) is effective for maximizing yield while minimizing byproducts .
Q. Table 1: Key Reaction Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | ↑↑ |
| Solvent | DMF/THF | ↑↑ (polar aprotic) |
| Catalyst | Pd/C (5% w/w) | Moderate |
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substitution patterns (e.g., methylphenyl groups at δ 2.35 ppm) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Detects N-H stretches (3200–3400 cm⁻¹) and tetrazole ring vibrations (1450–1600 cm⁻¹) .
- X-ray Crystallography : Resolves bond angles and distances, critical for verifying the tetrazole-pyrazole linkage .
Q. Table 2: Spectroscopic Validation Metrics
| Technique | Key Peaks/Features | Validation Criteria |
|---|---|---|
| 1H NMR | δ 7.2–7.5 (aromatic protons) | Integration ratio matches structure |
| FTIR | 1550 cm⁻¹ (C=N stretch) | Absence of carbonyl impurities |
Advanced Research Questions
Q. How can contradictory biological activity data across assay systems be resolved?
Contradictions often arise from differences in assay conditions (e.g., pH, cell lines) or pharmacokinetic variability. Methodological solutions include:
- Orthogonal assays : Validate antileishmanial activity using both in vitro macrophage models and in vivo murine infection studies .
- Pharmacokinetic profiling : Measure plasma stability and metabolite formation via LC-MS to identify active vs. inactive species .
- Dose-response normalization : Adjust for assay-specific factors (e.g., serum protein binding) using Hill equation modeling .
Q. What computational methods predict binding affinity with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., Leishmania donovani trypanothione reductase). Focus on tetrazole’s electronegative pocket occupancy .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories; RMSD < 2 Å indicates robust target engagement .
- QSAR Modeling : Coramine substituent electronegativity (Hammett σ values) with IC50 data to guide structural optimization .
Q. Table 3: Computational Tools and Outputs
| Method | Software/Tool | Key Output Metrics |
|---|---|---|
| Docking | AutoDock Vina | Binding energy (ΔG ≤ -8 kcal/mol) |
| MD Simulations | GROMACS | RMSD, hydrogen bond retention |
Q. How to design experiments to elucidate the mechanism of action?
- Target Deconvolution : Employ thermal proteome profiling (TPP) to identify proteins with shifted melting temperatures upon compound exposure .
- Gene Knockdown Studies : Use CRISPR/Cas9 to silence putative targets (e.g., parasitic kinases) and assess resistance development .
- Metabolomic Profiling : Compare treated vs. untreated cell extracts via GC-MS to pinpoint disrupted metabolic pathways .
Methodological Best Practices
- Data Contradiction Analysis : Apply Bland-Altman plots to quantify inter-assay variability and identify systemic biases .
- Reaction Optimization : Prioritize green chemistry metrics (e.g., E-factor) alongside yield during DoE .
- Structural Confirmation : Cross-validate spectroscopic data with computational chemistry predictions (e.g., DFT-calculated NMR shifts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
